2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with three methyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2,5,7-trimethylimidazo[1,2-a]pyridine with a suitable carboxylating agent under controlled conditions. This reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Exhibits similar structural features but with a phenyl group instead of methyl groups.
Uniqueness
2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a carboxylic acid functional group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
81438-55-3 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-7(2)13-9(5-6)12-8(3)10(13)11(14)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
ACKZNCSFLVGLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C(=C1)C)C(=O)O)C |
Origin of Product |
United States |
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